molecular formula C8H8N2O B066670 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 178268-96-7

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No. B066670
M. Wt: 148.16 g/mol
InChI Key: CSGWHYBXYBCNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide belongs to the class of pyrrolopyridines, which are significant due to their diverse biological activities and applications in organic synthesis.

Synthesis Analysis

  • Synthesis Routes: Several methods have been developed for synthesizing derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine. For instance, Goto et al. (1991) synthesized various 7-substituted derivatives through reactions involving active methylene compounds, aromatics, alcohols, and other nucleophiles (Goto et al., 1991).

Molecular Structure Analysis

  • Aromaticity and Structure: Mitsumoto and Nitta (2004) described novel derivatives of pyrrolopyridine, clarifying their aromatic nature and diatropic pi-system through (1)H NMR spectral analysis (Mitsumoto & Nitta, 2004).

Chemical Reactions and Properties

  • Chemical Reactivity: Klemm et al. (1985) explored the reactivity of thieno[3,2-b]pyridine N-oxide, a related compound, showing its ability to form various derivatives through reactions like nitration and chlorination (Klemm et al., 1985).
  • Biological Evaluation: Liu et al. (2016) studied pyrrolopyridine derivatives as c-Met inhibitors, highlighting their potential in biological applications (Liu et al., 2016).

Physical Properties Analysis

  • Spectral Analysis: The spectral properties of pyrrolopyridine derivatives have been extensively studied. Bahgat et al. (2009) analyzed the FT-IR and FT-Raman spectra of related compounds, offering insights into their vibrational characteristics (Bahgat et al., 2009).

Chemical Properties Analysis

  • Thermodynamic Properties: Halim and Ibrahim (2022) conducted a detailed study on the thermodynamic properties of a novel pyrrolopyridine derivative, providing insights into its stability and reactivity (Halim & Ibrahim, 2022).

Scientific Research Applications

Efficient Synthesis and Medicinal Chemistry Applications

  • Synthesis of Azaindole Derivatives : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridines are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, highlighting their versatility in medicinal chemistry for developing potential therapeutic agents (Figueroa‐Pérez et al., 2006).
  • c-Met Inhibitors Development : Novel derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers, demonstrating the compound's potential as a scaffold for anticancer drugs (Liu et al., 2016).

Material Science and Catalysis

  • Semiconducting Materials : Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine structures has shown significant potential in the development of semiconducting materials, with applications in electronics and optoelectronics (Zhou et al., 2019).
  • Selective Oxidation Catalysis : Mo–V–O crystalline oxides, synthesized from pyridine derivatives, have been investigated for their catalytic performance in the selective oxidation of alcohols, demonstrating the impact of steric effects on catalytic activity (Wang & Ueda, 2008).

Organic Synthesis and Chemical Properties

  • Synthesis of Fused Heterocycles : Utilization in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives showcases the compound's role in creating complex heterocyclic structures, important in pharmaceutical research and development (El-Nabi, 2004).
  • Advanced Synthesis Techniques : Studies have also focused on novel synthesis methods and the structural characterization of pyrrolo[2,3-b]pyridine derivatives, contributing to the development of new synthetic routes in organic chemistry (Nedolya et al., 2015).

properties

IUPAC Name

7-hydroxy-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(7)10(6)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGWHYBXYBCNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C=CN=C2N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570510
Record name 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

CAS RN

178268-96-7
Record name 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.